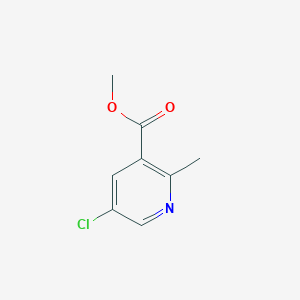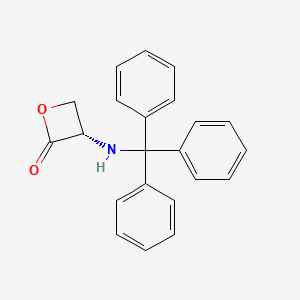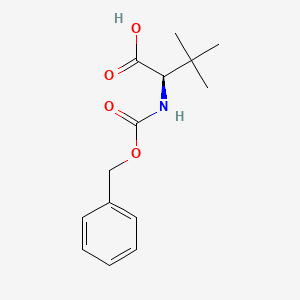![molecular formula C13H19NO2 B1588644 3-[(3-Methoxyphenoxy)methyl]piperidine CAS No. 405062-73-9](/img/structure/B1588644.png)
3-[(3-Methoxyphenoxy)methyl]piperidine
Descripción general
Descripción
“3-[(3-Methoxyphenoxy)methyl]piperidine” is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 . It is also known by several synonyms, including TIMTEC-BB SBB011475, CHEMBRDG-BB 4004504, ASINEX-REAG BAS 10145137, among others .
Molecular Structure Analysis
The InChI code for “3-[(3-Methoxyphenoxy)methyl]piperidine” is 1S/C13H19NO2/c1-15-12-5-2-6-13(8-12)16-10-11-4-3-7-14-9-11/h2,5-6,8,11,14H,3-4,7,9-10H2,1H3 . This code provides a detailed description of the molecule’s structure.
Physical And Chemical Properties Analysis
“3-[(3-Methoxyphenoxy)methyl]piperidine” has a density of 1.024g/cm3 . It is a liquid at room temperature . The boiling point is 340.4ºC at 760 mmHg .
Aplicaciones Científicas De Investigación
Synthesis of Phenylpropenamide Derivatives
3-[(3-Methoxyphenoxy)methyl]piperidine: is utilized in the synthesis of phenylpropenamide derivatives. These derivatives are being researched for their potential anti-hepatitis B virus activity. The compound acts as a key intermediate in the formation of molecules that can inhibit the replication of the hepatitis B virus, offering a promising avenue for antiviral drug development .
CB2 Receptor Agonists for Chronic Pain
This compound is also a reactant in the creation of CB2 receptor agonists. The CB2 receptor is a part of the endocannabinoid system, which plays a significant role in managing pain. Agonists targeting this receptor are considered for the treatment of chronic pain, potentially providing an alternative to traditional painkillers with fewer side effects .
Aurora Kinase Inhibitors
Research into aurora kinase inhibitors, which are a class of chemotherapeutic agents, also involves 3-[(3-Methoxyphenoxy)methyl]piperidine . These inhibitors can disrupt the cell cycle of cancer cells, thereby inhibiting tumor growth and proliferation. The compound’s role in synthesizing these inhibitors is crucial for advancing cancer treatment options .
Spiroimidazolidinone NPC1L1 Inhibitors
The compound is used in synthesizing spiroimidazolidinone NPC1L1 inhibitors. NPC1L1 is a protein involved in cholesterol absorption, and its inhibition can lead to reduced cholesterol levels in the body. This application has significant implications for the treatment of hypercholesterolemia and associated cardiovascular diseases .
Synthesis of 1,3,5-Oxadiazinones
3-[(3-Methoxyphenoxy)methyl]piperidine: is a reactant in the synthesis of 1,3,5-oxadiazinones. These compounds have various pharmacological properties, including anti-inflammatory and antimicrobial activities. Their synthesis is vital for the development of new therapeutic agents .
Selective Serotonin 5-HT6 Receptor Antagonists
Lastly, this compound is involved in the synthesis of selective serotonin 5-HT6 receptor antagonists. These antagonists are being studied for their potential to treat neurological disorders such as Alzheimer’s disease and schizophrenia. By modulating the serotonin system, they could offer new hope for patients with these conditions .
Safety and Hazards
Propiedades
IUPAC Name |
3-[(3-methoxyphenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-5-2-6-13(8-12)16-10-11-4-3-7-14-9-11/h2,5-6,8,11,14H,3-4,7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBAZFXZDGWJEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424385 | |
| Record name | 3-[(3-methoxyphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methoxyphenoxy)methyl]piperidine | |
CAS RN |
405062-73-9 | |
| Record name | 3-[(3-methoxyphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tris[2-(methylamino)ethyl]amine](/img/structure/B1588566.png)









